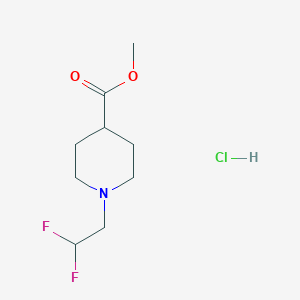

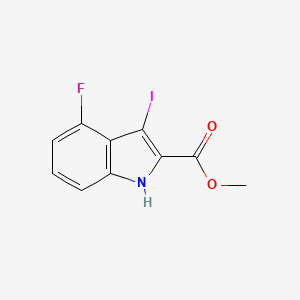

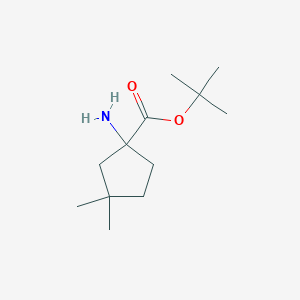

![molecular formula C18H17N3O4 B2478397 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenoxypropanamide CAS No. 2034462-59-2](/img/structure/B2478397.png)

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenoxypropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenoxypropanamide” is a complex organic compound. It contains a pyrrolopyrazine core, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, which are similar to your compound, has been achieved through various methods including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and highly dependent on the specific conditions and reagents used. Pyrrolopyrazine derivatives have been synthesized using a variety of methods, indicating that they can participate in a range of chemical reactions .

Scientific Research Applications

Photosensitive Materials

Compounds with benzoxazole and pyrrolopyridine units have been studied for their applications in photosensitive materials, such as photosensitive poly(benzoxazole) precursors. These materials exhibit sensitivity to light and can be used in the development of photoresists and other light-responsive materials (Ebara, Shibasaki, & Ueda, 2003).

Corrosion Inhibition

Schiff base compounds containing nitrogen, which can be structurally related to the pyrrolopyridine moiety, have been investigated as corrosion inhibitors for metals. These studies suggest that the introduction of nitrogen-containing heterocycles into a compound's structure can significantly enhance its ability to protect metals against corrosion (Leçe, Emregül, & Atakol, 2008).

Electronic Properties

Research into π-conjugated systems, including dithieno[3,2-b:2',3'-d]pyrrole oligomers, has highlighted the importance of such structures in modifying the electronic properties of compounds. These findings could be applicable to the design of new electronic materials, such as organic semiconductors or photovoltaic cells (Yassin, Leriche, & Roncali, 2010).

DNA Binding

Compounds with pyrrole-imidazole motifs have been studied for their ability to bind specifically to DNA sequences. This has implications for the development of novel therapeutics that target specific DNA sequences for gene regulation or as part of anticancer strategies (Liu & Kodadek, 2009).

Luminescence Sensitization

Research into compounds that can chelate lanthanide ions and sensitize their emission has applications in the development of new luminescent materials. These materials can be used in lighting, displays, and as markers in biological research (Tigaa, Lucas, & de Bettencourt-Dias, 2017).

properties

IUPAC Name |

N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-12(25-13-6-3-2-4-7-13)16(22)20-10-11-21-17(23)14-8-5-9-19-15(14)18(21)24/h2-9,12H,10-11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLXCKYKSSBCHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCN1C(=O)C2=C(C1=O)N=CC=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenoxypropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

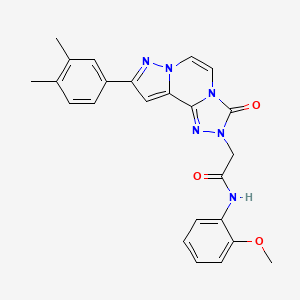

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2478319.png)

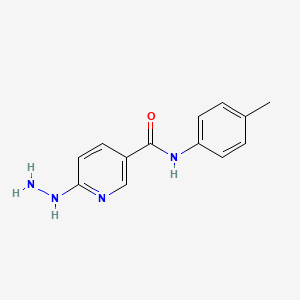

![N-cyclohexyl-2,4-dimethyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2478320.png)

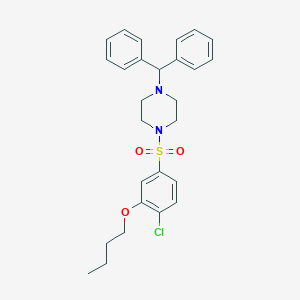

![1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2478322.png)

![2-Bromo-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid](/img/structure/B2478326.png)

![1-[3-(trifluoromethyl)benzoyl]tetrahydro-4(1H)-pyridinone](/img/structure/B2478328.png)